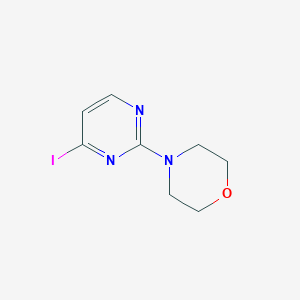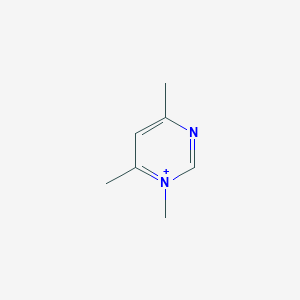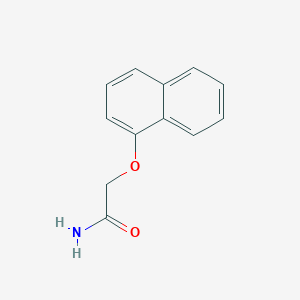
2-(Naphthalen-1-yloxy)acetamide
Descripción general
Descripción
“2-(Naphthalen-1-yloxy)acetamide” is a chemical compound with the linear formula C12H11NO2 . It is related to other compounds such as “2-(Naphthalen-1-yloxy)acetic acid” and “N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE” which have similar structures .
Synthesis Analysis
The synthesis of “2-(Naphthalen-1-yloxy)acetamide” and its derivatives has been discussed in several papers . The exact method of synthesis can vary depending on the specific derivative being synthesized.Molecular Structure Analysis
The molecular structure of “2-(Naphthalen-1-yloxy)acetamide” consists of a naphthalene ring attached to an acetamide group via an oxygen atom . The exact structure can vary depending on the specific derivative .Chemical Reactions Analysis
The chemical reactions involving “2-(Naphthalen-1-yloxy)acetamide” and its derivatives have been studied in several papers . The exact reactions can vary depending on the specific derivative and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Naphthalen-1-yloxy)acetamide” and its derivatives can be found in several databases . These properties can include molecular weight, solubility, melting point, and more.Aplicaciones Científicas De Investigación
- A small focused library of new 1,2,3-triazoles derived from naphthols was efficiently prepared using the click chemistry approach .
Antifungal Activity
TRPM4 Inhibition for Cancer Treatment
Chemical Synthesis and Availability
Mecanismo De Acción
Target of Action
The primary target of 2-(Naphthalen-1-yloxy)acetamide is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is considered a potential target for cancer and other human diseases . In addition, it has been suggested that the compound may also interact with cytochrome P450 lanosterol 14α-demethylase of C. albicans .
Biochemical Pathways
Given its potential targets, it may affect pathways related tocell proliferation and apoptosis , as well as ergosterol synthesis , which is crucial for fungal cell membrane integrity.
Result of Action
2-(Naphthalen-1-yloxy)acetamide has shown promising antiproliferative activity against prostate cancer cell lines . It has been observed to suppress colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells . Furthermore, it can concentration-dependently induce cell apoptosis in prostate cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGTCIAWFYNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yloxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(Naphthalen-1-yloxy)acetamide contribute to its local anesthetic activity?
A1: While the exact mechanism of action isn't detailed in the provided research [, ], it's likely that 2-(Naphthalen-1-yloxy)acetamide derivatives, like many local anesthetics, exert their effects by interacting with voltage-gated sodium channels in neurons. These channels are crucial for generating action potentials, the electrical signals that transmit pain sensations. By blocking these channels, the compounds prevent pain signals from reaching the brain.
Q2: What is the significance of the dissociation constant (pKa) in the context of 2-(Naphthalen-1-yloxy)acetamide's anesthetic activity?
A2: The dissociation constant (pKa) is a crucial parameter for local anesthetics as it dictates the ratio of ionized to unionized forms of the molecule at a given pH. For 2-(Naphthalen-1-yloxy)acetamide (specifically the derivative with a diethylaminoethyl substituent on the acetamide nitrogen), the pKa was determined to be 8.6 []. This means that at physiological pH (around 7.4), a significant portion of the molecule exists in its ionized form.
Q3: Were there any notable findings regarding the in vivo activity of 2-(Naphthalen-1-yloxy)acetamide derivatives?
A3: Yes, the research highlighted promising results for one particular derivative, N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate []. In various animal models (infiltration anesthesia, sciatic nerve block, and corneal anesthesia), this compound demonstrated local anesthetic activity comparable to lidocaine in terms of potency, onset time, and duration of action []. This suggests that 2-(Naphthalen-1-yloxy)acetamide derivatives hold potential for further development as local anesthetic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



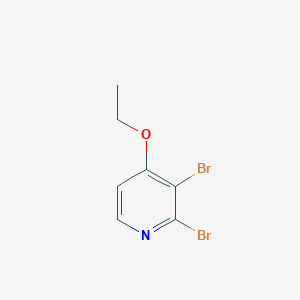

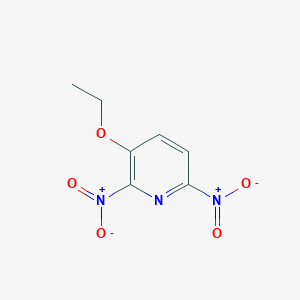


![[(4-oxo-1(4H)-pyridinyl)oxy]acetic acid](/img/structure/B372506.png)


![2,7,8-Tribromo[1,5]naphthyridine](/img/structure/B372514.png)
